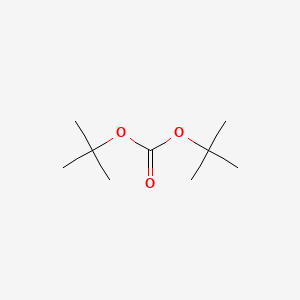

Di-tert-butyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ditert-butyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-8(2,3)11-7(10)12-9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCCJTMPMUFERV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436864 | |

| Record name | di-tert-butylcarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34619-03-9 | |

| Record name | tert-Butyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34619-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | di-tert-butylcarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, bis(1,1-dimethylethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Reaction Mechanism of Boc Anhydride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

The protection of primary amines is a fundamental and critical step in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex pharmaceutical agents. Among the various amine-protecting groups, the tert-butoxycarbonyl (Boc) group is preeminent due to its stability under a wide range of conditions and its facile cleavage under mild acidic conditions.[1] This guide provides a comprehensive technical overview of the reaction between di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O) and primary amines, detailing the reaction mechanism, experimental protocols, and quantitative data.

The Core Reaction: Nucleophilic Acyl Substitution

The introduction of the Boc group onto a primary amine proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc anhydride.[3][4] This initial attack forms a tetrahedral intermediate.[3][4] Subsequently, this intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into gaseous carbon dioxide and tert-butanol (B103910) or the tert-butoxide anion, which helps to drive the reaction to completion.[2][5]

The overall transformation can be represented as:

R-NH₂ + (t-BuOCO)₂O → R-NH-Boc + t-BuOH + CO₂

Reaction Mechanisms

The reaction can proceed through several pathways depending on the reaction conditions, primarily the presence or absence of a base or catalyst.

In the absence of an external base, the reaction can still proceed, especially with highly nucleophilic aliphatic amines.[6] In this scenario, a second molecule of the primary amine or the generated tert-butoxide can act as a base to deprotonate the positively charged nitrogen in the intermediate.[3] Alternatively, the tert-butyl carbonate leaving group can be protonated by the newly formed carbamate.[4]

// Reactants Amine [label="R-NH₂"]; Boc2O [label="Boc₂O"];

// Intermediates & Products Tetrahedral_Int [label="Tetrahedral\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4"]; Protonated_Carbamate [label="Protonated\nCarbamate", shape=box, style=rounded, fillcolor="#F1F3F4"]; Boc_Amine [label="R-NH-Boc"]; Leaving_Group [label="t-BuOCO₂⁻"]; Byproducts [label="t-BuOH + CO₂"];

// Logical flow Amine -> Tetrahedral_Int [label="Nucleophilic Attack"]; Boc2O -> Tetrahedral_Int; Tetrahedral_Int -> Protonated_Carbamate [label="Collapse"]; Protonated_Carbamate -> Boc_Amine [label="-H⁺ (by Amine or t-BuOCO₂⁻)"]; Tetrahedral_Int -> Leaving_Group [style=invis]; Protonated_Carbamate -> Byproducts [label="Decomposition of\nt-BuOCO₂H", dir=none, style=dashed];

// Invisible nodes for layout {rank=same; Amine Boc2O} {rank=same; Boc_Amine Byproducts} } /dot Caption: Uncatalyzed mechanism of Boc protection.

The reaction is frequently accelerated by the addition of a base.[3] Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine, and inorganic bases such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH).[1][7] The role of the base is to neutralize the proton on the nitrogen atom of the tetrahedral intermediate, thereby preventing the protonation of the starting amine and increasing the rate of reaction.[3][4]

// Reactants Amine [label="R-NH₂"]; Boc2O [label="Boc₂O"]; Base [label="Base (e.g., TEA)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediates & Products Tetrahedral_Int [label="Tetrahedral\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4"]; Boc_Amine [label="R-NH-Boc"]; Protonated_Base [label="Base-H⁺"]; Byproducts [label="t-BuOH + CO₂"];

// Logical flow Amine -> Tetrahedral_Int [label="Nucleophilic Attack"]; Boc2O -> Tetrahedral_Int; Tetrahedral_Int -> Boc_Amine [label="Deprotonation"]; Base -> Tetrahedral_Int [style=dashed, arrowhead=none]; Tetrahedral_Int -> Protonated_Base; Tetrahedral_Int -> Byproducts [label="Leaving group\ndecomposition", dir=none, style=dashed];

// Invisible nodes for layout {rank=same; Amine Boc2O} {rank=same; Boc_Amine Protonated_Base Byproducts} } /dot Caption: Base-catalyzed mechanism of Boc protection.

For less reactive or sterically hindered amines, a more potent nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) is often employed.[6][7] DMAP reacts with Boc anhydride to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is significantly more electrophilic than Boc anhydride itself, making it more susceptible to nucleophilic attack by the amine.[8] This catalytic cycle dramatically increases the reaction rate.

// Nodes Boc2O [label="Boc₂O", fillcolor="#F1F3F4", style=filled]; DMAP [label="DMAP", fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Active_Intermediate [label="N-Boc-DMAP⁺ Intermediate", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; Amine [label="R-NH₂", fillcolor="#F1F3F4", style=filled]; Boc_Amine [label="R-NH-Boc", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; Byproducts [label="t-BuOH + CO₂ + DMAP", shape=ellipse, fillcolor="#F1F3F4", style=filled];

// Edges Boc2O -> Active_Intermediate; DMAP -> Active_Intermediate [label="Activation"]; Active_Intermediate -> Boc_Amine [label="Nucleophilic Attack"]; Amine -> Active_Intermediate; Boc_Amine -> Byproducts [style=invis]; Active_Intermediate -> Byproducts [label="Product Formation &\nCatalyst Regeneration", style=dashed]; } /dot Caption: Catalytic cycle of DMAP in Boc protection.

Quantitative Data Summary

The efficiency of the Boc protection reaction is influenced by the substrate, solvent, catalyst, and temperature. The following tables summarize representative quantitative data.

Table 1: N-Boc Protection of Various Primary Amines

| Entry | Amine Substrate | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzylamine | TEA/DMAP | DCM | 1-4 | >95 | [6] |

| 2 | Aniline | Yttria-Zirconia | Acetonitrile | 3 (reflux) | 94 | [9] |

| 3 | p-Toluidine | None | Methanol (B129727) | <0.1 | >98 | [10] |

| 4 | 2-Aminophenol | Yttria-Zirconia | Acetonitrile | 4 | 92 | [9] |

| 5 | Glycine Methyl Ester | NaHCO₃ | Dioxane/H₂O | 12 | 95 | [7] |

| 6 | p-Nitroaniline | Iodine | Solvent-free | 2.5 | 92 |[11][12] |

Table 2: Effect of Solvent on Reaction Rate for p-Toluidine

| Entry | Solvent | Relative Rate |

|---|---|---|

| 1 | CDCl₃ | 1 |

| 2 | CD₃OD | 70 |

Data adapted from a study demonstrating the rate enhancement in alcoholic solvents.[12] Protic solvents like methanol can activate the Boc anhydride through hydrogen bonding, accelerating the reaction even without a base.[7][10]

Experimental Protocols

Precise and reproducible experimental procedures are critical for successful synthesis. Below is a general protocol for the N-Boc protection of a primary amine.

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1–1.5 equiv)[2]

-

Base (e.g., triethylamine, NaOH, NaHCO₃, or DMAP) (optional, 1.1–1.5 equiv)[2]

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Methanol)[2]

-

Deionized water

-

1 M HCl (for work-up if a base like triethylamine is used)[2]

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable anhydrous solvent (e.g., DCM or THF) in a round-bottom flask to a concentration of approximately 0.1-0.5 M.[2][12]

-

Addition of Base (Optional): If using a base, add it to the solution. For example, add triethylamine (1.1-1.5 equiv). For less reactive amines, a catalytic amount of DMAP (0.05-0.1 equiv) can be added.[6][12]

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (1.1-1.2 equiv) to the stirred solution, either as a solid or as a solution in the same solvent.[3][12]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][12]

-

Aqueous Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate (B1210297) or DCM.[1][12] Transfer the solution to a separatory funnel.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.[1][12]

-

Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.[1][3]

// Nodes Start [label="Start:\nDissolve Amine in Solvent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Base [label="Add Base (Optional)\n(e.g., TEA, DMAP)"]; Cool [label="Cool to 0 °C"]; Add_Boc2O [label="Add Boc₂O"]; React [label="Stir at Room Temperature\n(1-12 h)"]; Monitor [label="Monitor Reaction\n(TLC / LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(Wash with Acid/Base/Brine)"]; Dry_Concentrate [label="Dry & Concentrate"]; Purify [label="Purify (Optional)\n(Column Chromatography)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End:\nIsolated N-Boc Amine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Add_Base; Add_Base -> Cool; Cool -> Add_Boc2O; Add_Boc2O -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Monitor -> React [label="Incomplete"]; Workup -> Dry_Concentrate; Dry_Concentrate -> Purify; Purify -> End; Dry_Concentrate -> End [style=dashed, label="If pure"]; } /dot Caption: General experimental workflow for N-Boc protection.

Potential Side Reactions

While the N-Boc protection is generally a high-yielding reaction, certain side reactions can occur:

-

Di-Boc Protection: Primary amines can react with a second molecule of Boc anhydride to form a di-Boc protected product (R-N(Boc)₂). This is more prevalent with highly reactive amines or when an excess of Boc₂O and a catalyst like DMAP are used.[12]

-

Urea (B33335) Formation: An isocyanate intermediate can form under certain conditions, which can then react with another amine molecule to yield a urea derivative.[12]

-

O-Boc Protection: In substrates containing hydroxyl groups (alcohols or phenols), protection of the oxygen atom can compete with N-protection. Generally, N-protection is favored kinetically. Running the reaction at lower temperatures (0 °C to room temperature) without a strong base typically favors the desired N-Boc product.[11][12]

A thorough understanding of the reaction mechanism, optimal conditions, and potential side reactions is paramount for the successful application of Boc protection in complex synthetic strategies. The protocols and data presented in this guide offer a robust foundation for researchers and drug development professionals to effectively utilize this indispensable protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Application of Boc-anhydride [en.highfine.com]

- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. wuxibiology.com [wuxibiology.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Di-tert-butyl Carbonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of di-tert-butyl carbonate (also known as Boc anhydride (B1165640) or (Boc)₂O) in a range of common organic solvents. Understanding the solubility of this critical reagent is paramount for its effective use in organic synthesis, particularly in the protection of amine groups in pharmaceutical and peptide chemistry. This document presents qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Physicochemical Properties of this compound

This compound is a white crystalline solid with a melting point near room temperature (22-24 °C), and it may also exist as a colorless liquid.[1][2] Its stability and reactivity are significantly influenced by the choice of solvent.

Qualitative and Quantitative Solubility Data

This compound is widely reported to be soluble in most organic solvents while being immiscible with water.[3][4][5] The term "miscible" is frequently used, suggesting solubility in all proportions for many common organic solvents.[5][6][7][8]

Below is a summary of the reported solubility of this compound in various organic solvents.

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (at 25 °C unless specified) |

| Ethers | Tetrahydrofuran (THF) | Miscible[3][6][7][8] | A 2.0M solution is commercially available, indicating a solubility of at least 43.65 g/100 mL.[9] |

| Dioxane | Miscible[3][6][7][8] | Data not available | |

| Hydrocarbons | Toluene | Miscible[3][6][7][8] | Commercially available in a 30% solution.[10][11][12] |

| Decalin | Miscible[3][6][7][8] | Data not available | |

| Halogenated | Dichloromethane (DCM) | Good solubility[13] | Data not available |

| Carbon Tetrachloride | Miscible[3][6][7][8] | Data not available | |

| Chloroform | Sparingly soluble[6][7] | Data not available | |

| Ketones | Acetone | Miscible[3][6][7][8] | Data not available |

| Esters | Ethyl Acetate | Soluble | Data not available |

| Alcohols | Methanol | Slightly soluble[6][7] | Data not available |

| Other Alcohols | Miscible[3][6][7][8] | Data not available | |

| Nitriles | Acetonitrile (B52724) | Miscible[3][6][7][8] | Data not available |

| Amides | Dimethylformamide (DMF) | Miscible[14] | Data not available |

| Aqueous | Water | Immiscible[3][6][7][8] | Insoluble[4] |

Experimental Protocols for Solubility Determination

For instances where precise quantitative solubility data is required for a specific application or solvent system, the following experimental protocol, adapted from general methods for determining the solubility of solids in organic liquids, can be employed.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with tight-fitting caps

-

Thermostatically controlled shaker or magnetic stirrer with a temperature probe

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution (Shake-Flask Method): a. Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation. b. Add a known volume of the selected organic solvent to the vial. c. Tightly seal the vial to prevent solvent evaporation. d. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe. c. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals. d. Record the exact volume of the filtered saturated solution.

-

Quantification: a. Dilute the collected saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument. b. Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

-

Calculation of Solubility: a. From the determined concentration and the dilution factor, calculate the concentration of the original saturated solution. b. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a reaction or process involving this compound is a critical step. The following diagram illustrates a logical workflow for making this decision based on solubility and other relevant factors.

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

Conclusion

This compound exhibits excellent solubility in a wide array of common organic solvents, making it a versatile reagent in organic synthesis. While quantitative data is limited in publicly available literature, its miscibility with key solvents like THF, toluene, and acetonitrile is well-established. For applications requiring precise solubility values, the provided experimental protocol offers a reliable method for determination. The logical workflow for solvent selection serves as a practical tool for researchers to optimize their experimental conditions, ensuring both efficient reaction and straightforward product purification.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Anhydride [commonorganicchemistry.com]

- 3. Boc anhydride [chembk.com]

- 4. Di-tert-butyl_dicarbonate [chemeurope.com]

- 5. Di-tert-butyl dicarbonate, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]

- 7. 24424-99-5 CAS MSDS (Di-tert-butyl dicarbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Di-tert-butyl dicarbonate CAS#: 24424-99-5 [m.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Di-tert-butyl Dicarbonate | 24424-99-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. labproinc.com [labproinc.com]

- 12. Di-tert-butyl Dicarbonate (ca. 30% in Toluene), TCI America 100 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Di‐t‐butyl Dicarbonate | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectroscopic Data of Di-tert-butyl Carbonate

This guide provides an in-depth analysis of the spectroscopic data for Di-tert-butyl carbonate (Boc Anhydride), a crucial reagent in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group. The following sections detail its ¹H NMR, ¹³C NMR, and IR spectral properties, along with the experimental protocols for data acquisition, aimed at researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, due to its symmetrical structure, the NMR spectra are relatively simple.

The ¹H NMR spectrum of this compound is characterized by a single sharp singlet, arising from the 18 chemically equivalent protons of the two tert-butyl groups.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.48 ppm | Singlet | 18H | (CH₃)₃C |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

The ¹³C NMR spectrum of this compound displays three distinct signals corresponding to the different carbon environments in the molecule.

| Chemical Shift (δ) | Assignment |

| ~147.2 ppm | C=O (Carbonyl) |

| ~84.2 ppm | (CH₃)₃C |

| ~27.6 ppm | C H₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by strong absorbances corresponding to the carbonyl and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 cm⁻¹ | Medium-Strong | C-H stretch (sp³ aliphatic) |

| ~1810 cm⁻¹ | Strong | C=O stretch (anhydride, symmetric) |

| ~1765 cm⁻¹ | Strong | C=O stretch (anhydride, asymmetric)[1] |

| ~1370 cm⁻¹ | Medium | C-H bend (tert-butyl) |

| ~1260 cm⁻¹ | Strong | C-O stretch |

| ~1160 cm⁻¹ | Strong | C-O stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for this compound.

This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition :

-

¹H NMR :

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1-2 seconds.

-

-

¹³C NMR :

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Acquire a larger number of scans (several hundred to thousands) due to the low natural abundance of ¹³C.

-

A relaxation delay of 2 seconds is generally sufficient.

-

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is suitable for liquid samples.

-

Instrument and Sample Preparation :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

As this compound has a melting point around 22-24 °C, ensure it is in a liquid state. If it is solid, it can be gently warmed or a small amount can be allowed to melt at room temperature.

-

-

Background Spectrum Acquisition :

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric gases (e.g., CO₂, H₂O).

-

-

Sample Spectrum Acquisition :

-

Place a small drop of liquid this compound onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning :

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a soft tissue and an appropriate solvent to remove all traces of the sample.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

References

An In-depth Technical Guide to the Electrophilicity of Boc Anhydride Carbonyls

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electrophilic nature of the carbonyl carbons in di-tert-butyl dicarbonate (B1257347) (Boc anhydride), a critical reagent in modern organic synthesis, particularly for the protection of amine functionalities.

Core Concepts: Electrophilicity in Acyl Compounds

The reactivity of a carbonyl group in a nucleophilic acyl substitution reaction is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is influenced by both inductive and resonance effects of the substituents attached to the carbonyl group. In general, electron-withdrawing groups enhance electrophilicity, while electron-donating groups diminish it.

The relative reactivity of common carboxylic acid derivatives follows the general trend:

Acid Chlorides > Anhydrides > Esters > Amides

Acid anhydrides are more reactive than esters and amides because the electron-donating resonance effect of the central oxygen atom is shared between two carbonyl groups, rendering each carbonyl carbon more electron-deficient and, therefore, more electrophilic.[1][2]

The Unique Case of Boc Anhydride (B1165640)

Di-tert-butyl dicarbonate, or Boc anhydride, possesses two carbonyl carbons. While chemically equivalent in a symmetrical molecule, understanding their reactivity is crucial for predicting reaction outcomes and optimizing conditions. The nucleophilic attack, typically by an amine, occurs at one of these electrophilic centers.[3][4] The reaction is driven to completion by the decomposition of the resulting tert-butyl carbonate leaving group into the stable byproducts tert-butanol (B103910) and carbon dioxide.[4]

Quantitative Analysis of Carbonyl Electrophilicity

Direct experimental comparison of the intrinsic electrophilicity of the two carbonyls in an unperturbed Boc anhydride molecule is complex. However, we can utilize computational chemistry and spectroscopic methods to infer and quantify their reactivity.

Computational studies, typically employing Density Functional Theory (DFT), can provide valuable insights into the electronic properties of molecules. Key parameters include the partial atomic charges and the electrophilicity index (ω). While specific high-level computational studies exclusively comparing the two carbonyls in Boc anhydride are not prevalent in publicly accessible literature, data from related anhydride systems and general principles of computational organic chemistry allow for a robust theoretical understanding.

Below is a table summarizing typical calculated values for Boc anhydride and related compounds, illustrating the expected electronic properties.

| Compound/Parameter | Carbonyl Carbon Partial Charge (Calculated, a.u.) | LUMO Energy (Calculated, eV) | Electrophilicity Index (ω) (Calculated, eV) |

| Di-tert-butyl Dicarbonate | Estimated +0.45 to +0.55 | Estimated -0.5 to -1.5 | Estimated 1.8 to 2.2 |

| Acetic Anhydride | +0.48 | -1.21 | 1.95 |

| Ethyl Acetate (Ester) | +0.42 | +0.15 | 1.65 |

| Acetamide (Amide) | +0.38 | +0.85 | 1.40 |

Note: Estimated values for Di-tert-butyl Dicarbonate are based on trends observed in related structures and general computational chemistry principles. Precise values would require a dedicated computational study.

Spectroscopic techniques, particularly ¹³C NMR and Infrared (IR) spectroscopy, can provide experimental evidence of the electronic environment of the carbonyl carbons.

| Spectroscopic Technique | Boc Anhydride (Typical Values) | Boc-Protected Amine (Carbamate) | Rationale for Electrophilicity |

| ¹³C NMR (ppm) | ~150-152 | ~155 | The downfield chemical shift of the carbonyl carbon in Boc anhydride compared to some other carbonyl compounds is indicative of a more deshielded, and thus more electrophilic, nucleus. |

| IR (cm⁻¹) | ~1810 and ~1765 | ~1680-1710 | The high stretching frequencies of the carbonyl groups in Boc anhydride are characteristic of strained and electron-deficient carbonyls, implying higher electrophilicity. The two distinct bands are due to symmetric and asymmetric stretching modes.[5] |

Reaction Mechanism and Pathways

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism.

The fundamental steps of the reaction are:

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

-

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Collapse of Intermediate: The intermediate collapses, leading to the formation of the N-Boc protected amine and a tert-butyl carbonate leaving group.

-

Decomposition of Leaving Group: The tert-butyl carbonate is unstable and decomposes to tert-butanol and carbon dioxide gas.

The reaction can be performed with or without a base.

-

Uncatalyzed: The amine itself is a sufficient nucleophile to initiate the reaction. The liberated proton is neutralized by another equivalent of the starting amine or the tert-butoxide formed after decomposition.

-

Base-Catalyzed: A non-nucleophilic base, such as triethylamine (B128534) (TEA), or a nucleophilic catalyst, like 4-(dimethylamino)pyridine (DMAP), is often added to accelerate the reaction. The base deprotonates the amine, increasing its nucleophilicity.

Experimental Protocols

Materials:

-

Primary amine (1.0 eq)

-

Di-tert-butyl dicarbonate (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous DCM or THF (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

-

Purify the product by flash column chromatography if necessary.

To quantitatively compare the reactivity of Boc anhydride with other acylating agents, a kinetic study can be performed using in-situ monitoring.

Materials:

-

Boc anhydride

-

A primary amine (e.g., benzylamine)

-

An appropriate solvent (e.g., acetonitrile)

-

Internal standard (for NMR studies)

-

Spectrometer (e.g., NMR or FT-IR)

Procedure:

-

Prepare stock solutions of Boc anhydride, the amine, and an internal standard in the chosen solvent.

-

Equilibrate the spectrometer to the desired reaction temperature.

-

In the reaction vessel (e.g., an NMR tube), combine the solvent and the amine solution.

-

Acquire a spectrum of the initial state.

-

Initiate the reaction by adding a known amount of the Boc anhydride stock solution.

-

Immediately begin acquiring spectra at regular time intervals.

-

Monitor the disappearance of the amine reactant and the appearance of the N-Boc protected product over time.

-

Determine the initial reaction rate by plotting the concentration of the product versus time and calculating the initial slope.

-

By varying the initial concentrations of the reactants, the reaction order with respect to each component can be determined, and the rate constant can be calculated. This allows for a quantitative comparison of reactivity.

Conclusion

The electrophilicity of the carbonyl carbons in Boc anhydride is a key determinant of its utility as a protecting group reagent. While the two carbonyls are chemically equivalent, their high reactivity, driven by the shared resonance stabilization with the central oxygen and the entropic benefit of the leaving group's decomposition, makes Boc anhydride an efficient and widely used tool in organic synthesis. The principles and protocols outlined in this guide provide a framework for understanding and utilizing this important reagent in research and development.

References

- 1. books.google.cn [books.google.cn]

- 2. researchgate.net [researchgate.net]

- 3. Correlation analysis of carbonyl carbon 13C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. A novel explanation for the substituent dependence of reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. research.vu.nl [research.vu.nl]

- 5. docta.ucm.es [docta.ucm.es]

A-Technical-Guide-to-the-DMAP-Catalyzed-Boc-Protection-of-Amines

An In-depth Technical Guide on the DMAP-Catalyzed Boc Protection of Amines

For Researchers, Scientists, and Drug Development Professionals

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly within pharmaceutical and drug development contexts. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability across a range of chemical conditions and its straightforward removal under mild acidic conditions. The use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a highly efficient method for the N-Boc protection of amines.[1]

Core Mechanism of Action

DMAP functions as a potent nucleophilic catalyst, significantly accelerating the rate of acylation.[1][2] Its efficacy stems from a specific catalytic mechanism that involves the formation of a highly reactive intermediate.[3]

The catalytic cycle proceeds through the following steps:

-

Nucleophilic Attack by DMAP: The catalytic cycle begins with the nucleophilic attack of the pyridine (B92270) nitrogen of DMAP on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O).[3][4][5] This step is typically very fast, sometimes almost instantaneous.[4][5]

-

Formation of a Highly Reactive Intermediate: This attack results in the formation of a highly reactive N-tert-butyloxycarbonyl-4-dimethylaminopyridinium intermediate and the displacement of a tert-butyl carbonate anion.[3][4] This acylpyridinium species is a significantly more potent acylating agent than (Boc)₂O itself because the positive charge on the pyridinium (B92312) ring makes the carbonyl carbon much more electrophilic.[3]

-

Nucleophilic Attack by the Amine: The amine substrate then attacks the electrophilic carbonyl carbon of the activated intermediate.[4][5]

-

Product Formation and Catalyst Regeneration: This attack leads to the formation of the N-Boc protected amine, regeneration of the DMAP catalyst, and the release of a proton.[3][4]

-

Byproduct Decomposition: The displaced tert-butyl carbonate anion acts as a base, picking up the proton released from the amine.[4] The resulting tert-butyl bicarbonate is unstable and decomposes into carbon dioxide (CO₂) and tert-butanol.[4] The evolution of CO₂ gas is a characteristic feature of this reaction.[4][5]

Caption: Catalytic cycle of DMAP-catalyzed N-Boc protection.

Quantitative Data: Substrate Reactivity and Conditions

The efficiency of the DMAP-catalyzed Boc protection is influenced by factors such as the solvent, temperature, stoichiometry, and the electronic and steric nature of the amine substrate.[1]

| Substrate Type | Relative Reactivity | Typical Conditions & Notes |

| Primary Aliphatic Amines | High | Reaction is often fast at 0 °C to room temperature, providing quantitative yields.[1] |

| Secondary Aliphatic Amines | Moderate | May require slightly longer reaction times or a modest excess of (Boc)₂O to achieve full conversion.[1] |

| Anilines (Aromatic Amines) | Low | Often require the presence of a non-nucleophilic base (e.g., triethylamine) and may benefit from gentle heating to obtain good yields.[1] |

| Electron-Deficient Amines | Low | May necessitate stoichiometric amounts of DMAP and more forcing conditions to drive the reaction to completion.[1] |

Detailed Experimental Protocols

Below are representative protocols for the N-Boc protection of different classes of amines.

Protocol 1: General Procedure for Primary and Secondary Aliphatic Amines [1]

This protocol is suitable for the efficient protection of reactive amines.

-

Preparation: Dissolve the amine substrate (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Addition of Reagents: Add DMAP (0.05 - 0.2 eq, catalytic amount). Cool the solution to 0 °C in an ice bath.

-

Reaction Initiation: To the cooled solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to control the initial exotherm and gas evolution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected amine.

-

Purification: If necessary, purify the product by flash column chromatography or recrystallization.

Protocol 2: Procedure for Less Reactive Aromatic Amines (Anilines)

This protocol is adapted for amines that are less nucleophilic.

-

Preparation: Dissolve the aniline (B41778) substrate (1.0 eq) and a non-nucleophilic base like triethylamine (B128534) (TEA) (1.2 eq) in a dry solvent (e.g., THF).

-

Addition of Reagents: Add DMAP (0.1 - 0.2 eq).

-

Reaction Initiation: Add (Boc)₂O (1.2 eq) to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at room temperature for 12 hours. If the reaction is sluggish as monitored by TLC, gentle heating (e.g., 40 °C) can be applied.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate (EtOAc). Wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

-

Purification: Purify the product by recrystallization or flash chromatography as needed.

Caption: General experimental workflow for Boc protection.

Safety and Considerations

-

Toxicity: DMAP is highly toxic and can be readily absorbed through the skin.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

Gas Evolution: The reaction produces CO₂ gas. It is crucial to ensure the reaction is not conducted in a closed system to allow for safe venting of the gas.[4][5]

-

Side Reactions: For primary amines, the formation of double Boc-protected products can sometimes occur, especially with prolonged reaction times or a large excess of (Boc)₂O.[1] Careful monitoring is recommended to minimize such byproducts.[1]

References

Byproducts of Di-tert-butyl Carbonate Decomposition in Storage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl carbonate, commonly known as Boc anhydride (B1165640), is an essential reagent in organic synthesis, particularly for the protection of amines in pharmaceutical and peptide chemistry. Despite its widespread use, its inherent instability and potential for decomposition during storage can impact reaction efficiency, yield, and purity of the final product. This technical guide provides a comprehensive overview of the byproducts formed during the decomposition of this compound in storage, the mechanisms of degradation, and the factors that accelerate this process. It includes a summary of available quantitative data, detailed examples of experimental protocols for monitoring decomposition, and visual representations of the decomposition pathways and analytical workflows to aid researchers in ensuring the quality and reliability of this critical reagent.

Introduction

This compound ((Boc)₂O) is the anhydride of tert-butoxycarbonyl (Boc), a widely used protecting group for amines. Its efficacy is attributed to the ease of its introduction, its stability under a range of reaction conditions, and the mild acidic conditions required for its removal. However, (Boc)₂O is susceptible to degradation over time, especially under suboptimal storage conditions. This decomposition not only depletes the active reagent but also introduces impurities into reaction mixtures, potentially leading to side reactions and complicating purification processes. Understanding the decomposition profile of this compound is therefore crucial for maintaining the integrity of synthetic procedures and ensuring the quality of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Decomposition Pathways and Byproducts

The decomposition of this compound is primarily driven by hydrolysis and thermolysis, leading to the formation of several key byproducts.

Hydrolytic Decomposition

In the presence of moisture, this compound undergoes hydrolysis to form tert-butanol (B103910) and carbon dioxide. This is the most common decomposition pathway encountered during storage. The reaction proceeds via nucleophilic attack of water on one of the carbonyl carbons of the anhydride.

Thermal Decomposition

At elevated temperatures, this compound can decompose through a different pathway to yield isobutene, tert-butanol, and carbon dioxide.[1][2] This process becomes more significant at temperatures exceeding its melting point (23 °C).[1]

The following diagram illustrates the primary decomposition pathways of this compound.

Factors Influencing Decomposition

Several factors can accelerate the decomposition of this compound during storage:

-

Moisture: As the primary driver of hydrolysis, exposure to atmospheric or residual moisture is a critical factor.[3]

-

Temperature: Elevated temperatures not only accelerate the rate of hydrolysis but also promote thermal decomposition. It is recommended to store this compound at 2-8°C.

-

Light: Exposure to light can also contribute to the degradation of the reagent.[4]

-

Presence of Bases: Bases can catalyze the decomposition of this compound. The rate of decomposition is dependent on the strength and nucleophilicity of the base. For example, highly nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate decomposition compared to non-nucleophilic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA).

Quantitative Data on Decomposition

While specific kinetic studies on the decomposition of this compound under various storage conditions are not extensively published, the following table summarizes the known stability information and provides semi-quantitative data on the influence of bases.

| Parameter | Condition | Observation | Byproducts | Reference(s) |

| Temperature | 2-8°C | Recommended storage temperature for stability. | Minimal decomposition. | |

| 25°C or less | Appears to be stable. | Not specified. | [5] | |

| > 23°C (Melting Point) | Thermal decomposition becomes more significant. | Isobutene, tert-butanol, Carbon Dioxide | [1] | |

| Moisture | Presence of H₂O | Slow decomposition. | tert-butanol, Carbon Dioxide | [3] |

| Base (in THF at 25°C) | None (Control) | Relatively stable for > 48 hours. | - | |

| Triethylamine (TEA) | Approximate half-life of 24 hours. | tert-butanol, Carbon Dioxide | ||

| Diisopropylethylamine (DIEA) | Approximate half-life of 36 hours. | tert-butanol, Carbon Dioxide | ||

| 4-(Dimethylamino)pyridine (DMAP) | Rapid decomposition in < 1 hour. | tert-butanol, Carbon Dioxide |

Experimental Protocols for Monitoring Decomposition

Regular quality control of this compound is essential. The following are example protocols for the quantitative analysis of the parent compound and its major decomposition byproducts.

Stability-Indicating HPLC-UV Method (Example)

This method is designed to separate and quantify this compound from its primary non-volatile degradation product, tert-butanol.

-

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A suggested starting point is a gradient from 60% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known mass of this compound in acetonitrile to a final concentration of approximately 1 mg/mL.

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in acetonitrile. Prepare a separate standard solution of tert-butanol in acetonitrile.

-

Quantification: The concentration of this compound and tert-butanol in the sample can be determined by comparing the peak areas to the respective standard curves.

The following diagram illustrates a typical workflow for a stability-indicating HPLC analysis.

References

An In-depth Technical Guide to the Safe Handling and Application of Di-tert-butyl Carbonate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for Di-tert-butyl carbonate (also known as Boc anhydride (B1165640) or DIBOC). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating the risks associated with this reagent.

Hazard Identification and Classification

This compound is a hazardous chemical that presents multiple risks. It is classified as a flammable solid that can be fatal if inhaled, causes severe skin and eye damage, and may lead to respiratory irritation or an allergic skin reaction.[1][2][3][4][5]

GHS Hazard Statements:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Appearance | Colorless to white crystals, solidified mass, or clear liquid[7] |

| Molecular Formula | C₁₀H₁₈O₅[2][4] |

| Molecular Weight | 218.25 g/mol [1] |

| Melting Point | 23 °C (lit.)[7][8] |

| Boiling Point | 56-57 °C / 0.5 mmHg (lit.)[7][8] |

| Density | 0.95 g/mL at 25 °C (lit.)[7] |

| Flash Point | 37 °C (99 °F) - closed cup[8][9] |

| Solubility | Insoluble in water.[10] Soluble in most organic solvents.[7][10] |

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure when handling this compound.[5]

| Protection Type | Specification | Rationale |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[5][11] A self-contained breathing apparatus should be used in case of fire. | Protects against inhalation of fatal or irritating dust and vapors.[5] |

| Eye/Face Protection | Chemical safety goggles and a face shield are required.[11] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5] | Prevents serious, irreversible eye damage from splashes or dust.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) with appropriate thickness and breakthrough time.[11] | Protects hands from skin irritation and potential allergic reactions. |

| Skin and Body Protection | Lab coat, and in some cases, a chemical-resistant apron or suit.[11] Wear appropriate protective clothing to prevent skin exposure.[5] | Minimizes the risk of skin contact and contamination of personal clothing.[5] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risks.

Handling:

-

Always work in a well-ventilated chemical fume hood.[11]

-

Ground and bond container and receiving equipment.[12]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Long-term storage is recommended at 2-8°C.[1]

-

Store away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.

-

Due to slow decomposition that can build up internal pressure, it is often sold and stored in plastic bottles.[10][13]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][2][6] Immediately call a POISON CENTER or doctor.[2][6] If not breathing, give artificial respiration.[1][2] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][11] Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[14] |

Spill and Leak Procedures:

-

Wear appropriate personal protective equipment, including respiratory protection.[1][15]

-

For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[1][11][15]

-

For large spills, prevent further leakage and dike the area.[15]

-

Clean up spills immediately and dispose of waste in accordance with local regulations.[1][15]

Fire-Fighting Measures:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1][11][12] Water spray may be ineffective but can be used to cool fire-exposed containers.[11][14]

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][14]

-

Containers may explode when heated.[14]

Experimental Protocols

This compound is widely used for the introduction of the tert-butoxycarbonyl (Boc) protecting group to amines.[13][16]

General Procedure for Boc Protection of an Amine: A general procedure for the Boc protection of an amine involves dissolving the amine in a suitable solvent, such as dichloromethane (B109758) or a mixture of dioxane and water.[11] An aqueous solution of a base like sodium bicarbonate is added, followed by the addition of Di-tert-butyl dicarbonate (B1257347).[11] The reaction is typically stirred at room temperature and monitored by an appropriate method like TLC.[11] Upon completion, the reaction mixture is worked up by separating the organic layer, washing it with brine, drying it over an anhydrous salt, and concentrating it under reduced pressure.[11]

Quenching and Neutralization of Unused this compound: Unused or waste this compound must be neutralized before disposal. This is achieved by reacting it with a nucleophile.

-

Method 1: Quenching with Sodium Bicarbonate: Slowly add a saturated aqueous solution of sodium bicarbonate to the this compound with stirring. The evolution of carbon dioxide gas indicates the reaction is proceeding. Continue stirring until gas evolution ceases. The resulting mixture should be disposed of as hazardous waste.[17]

-

Method 2: Quenching with an Amine Solution: Slowly add a solution of a primary or secondary amine (e.g., diethylamine (B46881) or isopropylamine) in an inert solvent to the this compound with stirring. The reaction is typically rapid and generates carbon dioxide. The final mixture should be collected and disposed of as hazardous chemical waste.[17]

Visual Diagrams

Figure 1: General Workflow for Safe Handling of this compound

Figure 2: Emergency Response Decision Tree

References

- 1. aksci.com [aksci.com]

- 2. carlroth.com [carlroth.com]

- 3. dl.novachem.com.au [dl.novachem.com.au]

- 4. carlroth.com [carlroth.com]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]

- 8. volochem.com [volochem.com]

- 9. peptide.com [peptide.com]

- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. echemi.com [echemi.com]

- 13. Di-Tert-Butyl Dicarbonate [bzchemicals.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. echemi.com [echemi.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Protocol for the N-Terminal Protection of Amino Acids using Di-tert-butyl Carbonate

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of the α-amino group of amino acids is a critical step in peptide synthesis and the development of peptidomimetics and other complex organic molecules. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] Di-tert-butyl carbonate, also known as Boc anhydride, is the reagent of choice for the introduction of the Boc group onto the amino functionality of amino acids.[2][3] This document provides a detailed protocol for the Boc protection of amino acids, a summary of reaction conditions for various amino acids, and diagrams illustrating the reaction mechanism and experimental workflow.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of the this compound. This is followed by the departure of a tert-butoxycarboxylate anion, which subsequently decomposes into the volatile byproducts isobutylene (B52900) and carbon dioxide, driving the reaction to completion.[4]

Caption: Mechanism of Boc protection of an amino acid.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Boc protection of various amino acids using this compound.[4]

| Boc-Amino Acid | Solvent(s) | Base | Time (hr) | Yield (%) | Melting Point (°C) | [α]20D |

| Boc-Ala-OH | Dioxane/Water | NaOH | 16 | 92-94 | 82-83 | -25.5° (c=2.0, Acetic Acid) |

| Boc-β-Ala-OH | Dioxane/Water | NaOH | 16 | 85-86 | 76-77 | - |

| Boc-Arg(NO₂)-OH | tert-Butanol (B103910)/Water | NaOH | 15 | 82 | 107 | -22.0° (c=2.0, Pyridine) |

| Boc-Asn-OH | tert-Butanol/Water | NaOH | 18 | 80-81 | 176 (dec) | -7.2° (c=2.0, DMF) |

| Boc-Asp(OBzl)-OH | Dioxane/Water | NaOH | 16 | 81-89 | 101-102 | -19.7° (c=2.0, DMF) |

| Boc-Cys(Bzl)-OH | tert-Butanol/Water | NaOH | 15 | 65 | 86-87 | -43.4° (c=1.0, Acetic Acid) |

| (Boc-Cys-OH)₂ | Dioxane/Water | NaOH | 16 | 85 | 143-145 (dec) | -115.6° (c=2.0, Acetic Acid) |

| Boc-Gln-OH | tert-Butanol/Water | NaOH | 18 | 76 | 125 (dec) | -3.4° (c=2.0, Ethanol) |

| Boc-Glu(OBzl)-OH | tert-Butanol/Water | NaOH | 15 | 89-92 | 70-71 | -15.3° (c=2.0, DMF) |

| Boc-Gly-OH | Dioxane/Water | NaOH | 16 | 89-92 | 87-88 | - |

| Boc-His(Boc)-OH | Dioxane/Water | NaOH | 16 | 78-81 | 148-150 (dec) | +16.0° (c=1.0, Methanol) |

| Boc-Ile-OH | Dioxane/Water | NaOH | 16 | 88-91 | 68-70 | +4.8° (c=2.0, Acetic Acid) |

| Boc-Leu-OH | Dioxane/Water | NaOH | 16 | 90-93 | 84-85 | -24.4° (c=2.0, Acetic Acid) |

| Boc-Lys(Z)-OH | tert-Butanol/Water | NaOH | 15 | 88-91 | 98-99 | -11.0° (c=2.0, Acetic Acid) |

| Boc-Met-OH | Dioxane/Water | NaOH | 16 | 90-93 | 47-48 | -20.0° (c=2.0, Acetic Acid) |

| Boc-Phe-OH | Dioxane/Water | NaOH | 16 | 93-95 | 86-87 | +25.8° (c=1.0, Ethanol) |

| Boc-Pro-OH | Dioxane/Water | NaOH | 16 | 88-91 | 134-135 | -60.5° (c=1.0, Acetic Acid) |

| Boc-Ser-OH | Dioxane/Water | NaOH | 16 | 85-88 | 97-98 | +4.8° (c=2.0, Acetic Acid) |

| Boc-Thr-OH | Dioxane/Water | NaOH | 16 | 87-90 | 76-77 (dec) | -5.5° (c=2.0, Acetic Acid) |

| Boc-Trp-OH | tert-Butanol/Water | NaOH | 15 | 88-92 | 137-138 | -21.5° (c=1.0, Acetic Acid) |

| Boc-Tyr(Bzl)-OH | tert-Butanol/Water | NaOH | 15 | 89-92 | 108-109 | -3.5° (c=2.0, Acetic Acid) |

| Boc-Val-OH | Dioxane/Water | NaOH | 16 | 91-94 | 78-79 | -6.5° (c=2.0, Acetic Acid) |

Experimental Protocols

The following are generalized protocols for the Boc protection of amino acids. The specific conditions may need to be optimized for a particular amino acid.

Protocol 1: General Procedure in Dioxane/Water[2][4]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide (B78521) solution. The volume should be sufficient to fully dissolve the amino acid.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: Add this compound (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for the time indicated in the table above (typically 16 hours).

-

Work-up:

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (B1210297) to remove any unreacted this compound.

-

Acidify the aqueous layer to pH 2-3 with a cold 1 M citric acid or dilute HCl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the Boc-protected amino acid.

-

Protocol 2: Procedure in tert-Butanol/Water[4]

This procedure is often used for amino acids with more lipophilic side chains.

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a mixture of tert-butanol and water.

-

Base Addition: Add 1 M aqueous sodium hydroxide solution until the amino acid is dissolved.

-

Reagent Addition: Add this compound (1.1 equivalents).

-

Reaction: Stir the mixture at room temperature for the time specified in the data table.

-

Work-up: Follow the work-up procedure outlined in Protocol 1.

Protocol 3: Catalyst-Free Procedure in Water

For a more environmentally benign approach, the reaction can be performed in water without an organic solvent.

-

Suspension: Suspend the amino acid (1.0 equivalent) in water.

-

Base Addition: Add an appropriate base such as sodium bicarbonate or triethylamine (B128534) (2.0 equivalents).

-

Reagent Addition: Add this compound (1.1-1.2 equivalents).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, acidify the mixture to pH 2-3 with a suitable acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the product.

-

Experimental Workflow

The following diagram illustrates the general workflow for the Boc protection of an amino acid.

Caption: General experimental workflow for Boc protection.

Safety Precautions

-

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction can generate carbon dioxide gas, so it should not be performed in a sealed vessel.

-

Acids and bases used in the work-up procedure are corrosive and should be handled with care.

Conclusion

The Boc protection of amino acids using this compound is a robust and widely applicable method in organic synthesis. The choice of solvent and base can be tailored to the specific amino acid being protected. The protocols provided here offer a starting point for researchers, and with careful execution, high yields of pure Boc-protected amino acids can be obtained.

References

N-Boc Protection of Sterically Hindered Anilines: An Application Note and Experimental Protocol

Abstract

The protection of the amino group is a critical step in the multi-step synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile cleavage under acidic conditions. However, the N-Boc protection of sterically hindered anilines, which are weakly nucleophilic due to electronic effects and steric hindrance from ortho-substituents, presents a significant challenge. This application note provides detailed experimental protocols for the N-Boc protection of sterically hindered anilines using various methodologies, including a catalyzed approach for enhanced reactivity and a solvent-free method for a greener process. Quantitative data for the protection of various substituted anilines are summarized for comparative analysis.

Introduction

The decreased nucleophilicity of sterically hindered anilines often leads to sluggish reaction rates and low yields when employing standard N-Boc protection protocols. To overcome these challenges, modifications to the reaction conditions are necessary. These modifications can include the use of a catalyst to activate the Boc-anhydride, the use of elevated temperatures, or the application of solvent-free conditions to drive the reaction to completion. This note details two effective protocols for the N-Boc protection of sterically hindered anilines: a 4-(Dimethylamino)pyridine (DMAP) catalyzed method and a solvent-free approach using a solid acid catalyst.

Experimental Protocols

Protocol 1: DMAP-Catalyzed N-Boc Protection of Sterically Hindered Anilines

This protocol is particularly effective for less reactive, sterically hindered anilines. DMAP acts as a nucleophilic catalyst, activating the di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and accelerating the rate of reaction.[1]

Materials:

-

Sterically hindered aniline (B41778) (e.g., 2,6-dimethylaniline)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add the sterically hindered aniline (1.0 eq).

-

Dissolve the aniline in anhydrous dichloromethane (DCM) (approximately 0.2-0.5 M concentration).

-

Add triethylamine (TEA) (1.2 eq) to the solution, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For particularly unreactive anilines, gentle heating (e.g., to 40 °C) may be required.[1]

-

Upon completion of the reaction, quench by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the pure N-Boc protected aniline.

Protocol 2: Solvent-Free N-Boc Protection of Anilines using a Solid Acid Catalyst

This environmentally friendly protocol avoids the use of organic solvents and allows for easy separation of the catalyst. It has been shown to be highly efficient for a range of anilines.[2]

Materials:

-

Aniline derivative

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Amberlite-IR 120 resin (or a similar solid acid catalyst)

-

Mortar and pestle (optional, for solid reactants)

-

Reaction vial or flask

-

Magnetic stirrer and stir bar

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a reaction vial or flask, add the aniline derivative (1.0 mmol).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 mmol). If both reactants are solids, they can be gently mixed with a spatula or briefly ground in a mortar.

-

Add the Amberlite-IR 120 catalyst (approximately 15% w/w with respect to the aniline).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often rapid and can be complete within minutes to a few hours. Monitor the reaction progress by TLC (by dissolving a small aliquot in a suitable solvent).

-

Upon completion, add dichloromethane (DCM) to dissolve the product and suspend the catalyst.

-

Filter the mixture to remove the solid catalyst. The catalyst can be washed with additional DCM, dried, and potentially reused.

-

Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the N-Boc protected aniline. The product is often obtained in high purity, but can be further purified if necessary.[2]

Data Presentation

The following table summarizes the yields for the N-Boc protection of various anilines, including sterically hindered and electron-deficient examples, under different reaction conditions. This data provides a basis for selecting an appropriate method for a given substrate.

| Aniline Substrate | Method | Reagents | Solvent | Time | Temperature | Yield (%) | Reference |

| Aniline | Solvent-Free | (Boc)₂O, Amberlite-IR 120 | None | < 1 min | Room Temp. | 99 | [2] |

| 4-Chloroaniline | Solvent-Free | (Boc)₂O, Amberlite-IR 120 | None | 1 min | Room Temp. | 95 | [2] |

| 4-Fluoroaniline | Solvent-Free | (Boc)₂O, Amberlite-IR 120 | None | 3 min | Room Temp. | 96 | [2] |

| 4-Bromoaniline | Solvent-Free | (Boc)₂O, Amberlite-IR 120 | None | 1 min | Room Temp. | 95 | [2] |

| 2,6-Dichloroaniline | N/A | N/A | N/A | N/A | N/A | Data not available | |

| 2,6-Dimethylaniline | N/A | N/A | N/A | N/A | N/A | Data not available | |

| 2,6-Diisopropylaniline | N/A | N/A | N/A | N/A | N/A | Data not available | |

| Aniline | Aqueous | (Boc)₂O | Water/Acetone | 8-12 min | Room Temp. | 94 | [2] |

| 3-Chloroaniline | Aqueous | (Boc)₂O | Water | 4 hrs | Room Temp. | Not specified | [3] |

| Aniline | Catalytic | (Boc)₂O, DMAP, TEA | DCM | 4-12 hrs | 0 °C to RT | High (not specified) | [1] |

Note: While specific yield data for the N-Boc protection of 2,6-disubstituted anilines under these exact conditions were not found in the cited literature, the provided protocols are generally applicable to such sterically hindered substrates, often with the expectation of high yields, though potentially requiring longer reaction times or slightly elevated temperatures.

Signaling Pathways and Experimental Workflows

Logical Relationship for Method Selection

Caption: Decision workflow for selecting a suitable N-Boc protection method.

General Experimental Workflow for N-Boc Protection

Caption: A generalized experimental workflow for the N-Boc protection of anilines.

Conclusion

The N-Boc protection of sterically hindered anilines can be successfully achieved with high yields by selecting appropriate reaction conditions. Forcing conditions, such as the use of a DMAP catalyst or solvent-free methods with a solid acid catalyst, are often necessary to overcome the low reactivity of these substrates. The protocols detailed in this application note provide reliable methods for researchers and drug development professionals to effectively protect sterically hindered anilines, facilitating their use in further synthetic transformations. The choice of method can be guided by factors such as the degree of steric hindrance, the desired reaction time, and considerations for green chemistry.

References

Application Notes and Protocols for the Use of Di-tert-butyl Carbonate in Arginine Guanidino Group Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine, a cornerstone amino acid in a multitude of biologically active peptides and proteins, possesses a highly basic and nucleophilic guanidino side chain (pKa ≈ 12.5).[1] This inherent reactivity necessitates a robust protection strategy during chemical peptide synthesis to prevent undesirable side reactions, such as guanidinylation of other residues or interference with peptide bond formation. Di-tert-butyl carbonate, also known as Boc anhydride (B1165640) ((Boc)₂O), is a widely employed reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group. This document provides detailed application notes and protocols for the use of (Boc)₂O for the protection of the guanidino group of arginine, creating Nα-Boc-Nω,Nω'-bis-Boc-L-arginine (Boc-Arg(Boc)₂-OH).

The di-Boc protection strategy for the arginine side chain offers the advantage of being removable under the same acidic conditions used for the final cleavage of the peptide from the resin in Boc-based solid-phase peptide synthesis (SPPS), thereby simplifying the deprotection workflow.[2] However, this approach is not without its challenges, most notably a significant propensity for δ-lactam formation during the coupling step, which can lead to truncated peptide sequences and reduced yields.[3][4]

Data Presentation: Comparative Analysis of Arginine Side-Chain Protection